molecular formula C13H18N2O2 B1427817 Methyl 3-amino-4-(cyclopentylamino)benzoate CAS No. 448190-81-6

Methyl 3-amino-4-(cyclopentylamino)benzoate

Cat. No.: B1427817
CAS No.: 448190-81-6
M. Wt: 234.29 g/mol
InChI Key: ONJUYRGBFRHORO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(cyclopentylamino)benzoate” is a chemical compound with the CAS Number: 448190-81-6 . It has a molecular weight of 234.3 and its molecular formula is C13H18N2O2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O2/c1-17-13(16)9-6-7-12(11(14)8-9)15-10-4-2-3-5-10/h6-8,10,15H,2-5,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Chemical Synthesis and Applications

Methyl 3-amino-4-(cyclopentylamino)benzoate and its derivatives have been utilized in various chemical synthesis processes. For instance:

  • Synthesis of Labelled Compounds : A study demonstrated the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate using 4-Amino[7-14C]benzoic acid. This process involved multiple steps, including carbonation, ester generation, and reduction, leading to a product with specific radioactivity (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Preparation of Heterocyclic Systems : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a similar compound, was used to prepare various heterocyclic systems, including pyrimidinones and pyridazinones. This process involved selective removal of the benzyloxycarbonyl group to yield different amino derivatives (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

  • Synthesis of Pyrido-Pyrimidinones : In another research, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, was utilized in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, contributing to the development of polyfunctional heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Studies and Applications

This compound derivatives have also been studied in molecular contexts:

  • Molecular Polarizability Studies : A study conducted on liquid crystalline mixtures involving 4′-(6-(4-(pentylamino) methyl)-3-hydroxyphenoxy) hexyloxy) biphenyl-4-carbonitrile and similar compounds explored the transition temperature, optical texture, and molecular polarizabilities. This study combined experimental and theoretical methods to evaluate molecular characteristics (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Biological Applications

In the realm of biology, related compounds have shown potential:

  • Schizophrenia Treatment : Sodium benzoate, a derivative, was explored as an add-on treatment for schizophrenia. This double-blind, placebo-controlled trial found significant improvements in various symptom domains and neurocognition in patients, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).

  • Cancer Therapy Potential : Triphenyltin(IV) benzoates with diazenyl/imino scaffold, including derivatives of this compound, demonstrated potent antitumor effects by elevating reactive oxygen species in cancer cells. This suggests their potential as anti-cancer therapies (Basu Baul et al., 2017).

Properties

IUPAC Name

methyl 3-amino-4-(cyclopentylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)9-6-7-12(11(14)8-9)15-10-4-2-3-5-10/h6-8,10,15H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUYRGBFRHORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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